molecular formula C9H8N2O B071741 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 175878-16-7

8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B071741
CAS No.: 175878-16-7
M. Wt: 160.17 g/mol
InChI Key: GTAVWEGVUJEFQI-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile and high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features an imidazopyridine core, a privileged structure known for its wide range of biological activities, functionalized with a reactive aldehyde group at the 3-position and a methyl group at the 8-position. The aldehyde moiety serves as a critical synthetic handle, enabling facile derivatization through condensation reactions (e.g., to form Schiff bases), reductive amination, and nucleophilic addition, allowing for the efficient generation of diverse compound libraries. Its primary research value lies in its application as a key intermediate in the synthesis of potential therapeutic agents, particularly for targets in oncology and central nervous system (CNS) disorders. The imidazopyridine scaffold is a common pharmacophore in commercially available drugs and investigational compounds, known to interact with various kinases, GABA-A receptors, and other biological targets. The specific substitution pattern of the 8-methyl group can be leveraged to fine-tune the physicochemical properties, metabolic stability, and binding affinity of final target molecules. Researchers utilize this aldehyde to develop novel small molecule inhibitors, probes, and chemical tools for probing biological pathways and structure-activity relationships (SAR). This product is intended for research and development purposes only.

Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-11-8(6-12)5-10-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAVWEGVUJEFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243593
Record name 8-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175878-16-7
Record name 8-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175878-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions. This reaction forms the imidazo[1,2-a]pyridine core, which is then methylated at the 8-position using methyl iodide in the presence of a base . The reaction conditions often include solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .

Scientific Research Applications

Medicinal Chemistry

8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits significant biological activities that make it a candidate for drug development. Its potential therapeutic applications include:

  • Anticancer Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives possess anticancer properties by targeting specific pathways involved in tumor growth .
  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory processes, thus providing therapeutic benefits in inflammatory diseases .
  • Antiviral Properties : Some derivatives have demonstrated activity against viral infections, making them potential candidates for antiviral drug development .

Biological Research

The compound has been investigated for its role as an enzyme inhibitor:

  • Cholinesterase Inhibition : Research indicates that certain derivatives of imidazo[1,2-a]pyridine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Activity : The compound has shown promising results against multidrug-resistant strains of bacteria and tuberculosis (TB), indicating its potential as an antimicrobial agent .

Material Science

In addition to biological applications, this compound is also utilized in material science:

  • Catalyst Development : It serves as a building block for synthesizing complex heterocyclic compounds that can be used as catalysts in various chemical reactions .
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties or introduce specific functionalities .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines with IC50 values ranging from 5 to 20 µM. Molecular docking studies revealed their binding affinity to key cancer-related targets .

Case Study 2: Cholinesterase Inhibition

In a series of experiments assessing cholinesterase inhibition, derivatives of imidazo[1,2-a]pyridine were tested using Ellman’s colorimetric method. The study found that compounds with bulky substituents showed enhanced inhibitory activity against AChE with IC50 values as low as 79 µM . This suggests potential applications in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The imidazo[1,2-a]pyridine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with its targets, leading to the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs) like -Cl or -NO₂ at the 6-position (e.g., 6-chloro analog) increase electrophilicity and enhance inhibition of enzymes like urease via stronger hydrogen bonding and halogen interactions .
  • Hydroxyl groups (e.g., 8-hydroxy analog) improve aqueous solubility and enable hydrogen bonding, critical for drug-likeness .

Anti-Urease Activity

Imidazopyridine-3-carbaldehydes with EWGs or hydrogen-bonding groups exhibit superior urease inhibition:

Compound Name IC₅₀ (μM) Reference
6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (analog 4i) 5.68 ± 1.66
This compound N/A Not reported
2,4-Dihydroxy-substituted aryl analog (4h) 10.45 ± 2.57
Standard Thiourea 21.00 ± 0.7
  • The 6-fluoro analog (4i) shows the strongest inhibition due to fluorine’s electronegativity and hydrogen-bonding capacity .
  • Methyl-substituted derivatives like the 8-methyl analog are less studied, but their lower polarity may reduce target affinity compared to EWGs.

Structural-Activity Relationships (SAR)

  • Substituent Position : Activity is highly position-dependent. For example, 6-substituted analogs (Cl, F) outperform 8-substituted ones in urease inhibition due to better alignment with the enzyme’s active site .
  • Hydrogen-Bonding Capacity : Analogs with -OH or -NH₂ groups (e.g., 8-hydroxy derivative) show enhanced activity through interactions with residues like Asp224 and Lys169 in urease .
  • Aryl Substituents : Bulky groups (e.g., 4-methoxyphenyl) improve π-π stacking but may reduce solubility .

Biological Activity

8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. The compound's structure, characterized by a methyl group at the 8-position and an aldehyde functional group at the 3-position, enhances its potential as a pharmacological agent. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationships (SAR) derived from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8N2O\text{C}_9\text{H}_8\text{N}_2\text{O}

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The aldehyde group is reactive towards nucleophiles, facilitating various biochemical reactions. This compound can modulate the activity of enzymes and receptors involved in inflammatory pathways and cancer progression, making it a valuable candidate in drug discovery.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. Notably, this compound has shown promising activity against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

Table 1: Antimicrobial Activity Against Mtb

CompoundMIC (μM)Target Bacteria
This compound0.03 - 5.0Mtb H37Rv
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde≤0.006MDR Mtb
Benzyl amides containing imidazo derivatives0.003 - 0.05MDR & XDR Mtb

These findings suggest that modifications to the imidazo[1,2-a]pyridine core can enhance antimicrobial efficacy against resistant strains of tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound exhibits cytotoxic effects against several cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7).

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
VERO>128
HeLa>10
PC-3Variable
MCF-7Variable

The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with specific cellular pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Study: Inhibition of Inflammatory Markers

A recent study evaluated the effect of this compound on TNF-alpha and IL-6 levels in vitro. Results showed a significant reduction in these markers when treated with concentrations ranging from 0.5 to 5 μM over a period of 24 hours.

Structure-Activity Relationship (SAR)

The development of more potent derivatives has been guided by SAR studies. Modifications at various positions on the imidazo ring have been shown to significantly influence biological activity.

Key Findings from SAR Studies

  • Positioning of Substituents : Alterations at the C2 and C6 positions lead to enhanced potency against Mtb.
  • Lipophilicity : Increased lipophilicity correlates with improved cellular uptake and bioavailability.
  • Functional Groups : The presence of electron-withdrawing groups enhances binding affinity to biological targets.

Q & A

Q. What synthetic methodologies are most effective for producing 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, and how can yield and purity be optimized?

  • Methodological Answer : The compound can be synthesized via:
  • Claisen-Schmidt condensation : Using 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde dissolved in PEG-400, followed by refluxing with ketones to form chalcone derivatives (yields: 51–70%) .
  • Cu(II)-catalyzed dehydrogenative aminooxygenation : A transition-metal-mediated route that avoids byproduct formation through optimized reaction conditions (e.g., solvent choice, catalyst loading) .
  • Friedel-Crafts acylation : Employing Lewis acids (e.g., AlCl₃) to acetylate imidazo[1,2-a]pyridine at the C-3 position, with parallel synthesis setups to ensure homogeneity and high purity .
    Optimization Tips : Prioritize catalytic systems that minimize side reactions (e.g., AlCl₃ for regioselectivity), and use spectroscopic monitoring (e.g., TLC, NMR) to track reaction progress.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • IR Spectroscopy : Confirm carbonyl (>C=O, 1685–1600 cm⁻¹) and aromatic (C=C, 1580–1400 cm⁻¹) functionalities. Halide stretches (e.g., C-F at 750 cm⁻¹) can identify substituents .
  • NMR (¹H/¹³C) : Assign peaks for aldehyde protons (~9–10 ppm) and methyl groups (~2.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in derivatives .
  • HRMS : Validate molecular weight accuracy (e.g., [M+H]⁺ ions) for novel derivatives .
  • X-ray diffraction : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group, β = 93.2°) using SHELXL for refinement .

Q. How can researchers mitigate common impurities during the synthesis of this compound?

  • Methodological Answer :
  • Byproduct Control : Avoid over-acylation in Friedel-Crafts reactions by limiting reaction time and using stoichiometric Lewis acids .
  • Chromatographic Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) to separate unreacted starting materials .
  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals, monitored by melting point analysis (243–245°C for derivatives) .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data (e.g., bond lengths, angles) be resolved for this compound?

  • Methodological Answer :
  • Hybrid Refinement : Combine X-ray diffraction data (e.g., a = 10.85 Å, b = 12.07 Å ) with density functional theory (DFT) calculations to validate discrepancies in bond geometry.
  • SHELX Parameters : Adjust thermal displacement parameters (Ueq) and restraint weights during refinement to improve R-factor convergence (target: R < 0.05) .
  • Twinned Data Analysis : For macromolecular crystals, use SHELXE to deconvolute overlapping reflections in high-resolution datasets .

Q. What mechanistic insights guide the optimization of Cu(II)-catalyzed synthesis routes for this compound?

  • Methodological Answer :
  • Kinetic Profiling : Monitor reaction intermediates via in situ IR/NMR to identify rate-limiting steps (e.g., oxidative dehydrogenation) .
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in the aldehyde group .
  • Catalyst Recycling : Assess Cu(II) leaching via ICP-MS and optimize ligand systems (e.g., bipyridine) to enhance turnover number (TON) .

Q. How can this compound be functionalized for environmental or pharmacological applications?

  • Methodological Answer :
  • Adsorbent Design : Graft onto mesoporous silica (e.g., SBA-15) via Schiff base formation for Cu(II) adsorption; validate with Langmuir isotherms and DFT modeling .
  • Antikinetoplastid Agents : Synthesize chalcone conjugates (e.g., 2-chlorophenyl acryloyl derivatives) and screen against Trypanosoma cruzi (IC₅₀: 8.5 μM) using in vitro assays .
  • Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C-6/C-8 positions to enhance bioactivity and logP values .

Q. What strategies address discrepancies in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :
  • Dynamic NMR : Resolve tautomerism or rotational barriers (e.g., imine-enamine equilibria) by variable-temperature ¹H NMR .
  • 2D Correlation Spectroscopy (COSY/NOESY) : Assign overlapping aromatic signals in crowded regions (δ 7–8 ppm) .
  • Computational Prediction : Compare experimental ¹³C NMR shifts with Gaussian-optimized structures to identify misassignments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde

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